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Compound of Interest

Compound Name:
[5-(Aminomethyl)-2-

fluorophenyl]methanol

CAS No.: 1094459-00-3

Cat. No.: B2943442 Get Quote

Executive Summary
[5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 1423028-39-0 for HCl salt) is a

bifunctional orthogonal scaffold widely utilized in medicinal chemistry. Characterized by a

benzene core substituted with a primary amine, a primary alcohol, and a fluorine atom, this

compound serves as a critical "linker" and pharmacophore builder. Its unique substitution

pattern—specifically the 2-fluoro group—modulates pKa and metabolic stability, making it a

preferred intermediate for synthesizing PARP inhibitors, kinase inhibitors, and PROTAC linkers.

Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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Feature Detail

IUPAC Name [5-(Aminomethyl)-2-fluorophenyl]methanol

Common Synonyms
5-Aminomethyl-2-fluorobenzyl alcohol; (3-

Hydroxymethyl-4-fluorophenyl)methanamine

CAS Number
1423028-39-0 (Hydrochloride); Free base varies

by vendor

Molecular Formula C₈H₁₀FNO

Molecular Weight
155.17 g/mol (Free base); 191.63 g/mol (HCl

salt)

SMILES OCC1=CC(CN)=CC=C1F

Structural Logic & Reactivity
The molecule features three distinct functional zones that allow for orthogonal functionalization:

Zone A (C1 - Hydroxymethyl): A primary benzyl alcohol. It can be oxidized to an aldehyde

(for reductive amination) or converted to a leaving group (halide/mesylate) for nucleophilic

substitution.

Zone B (C2 - Fluorine): An electron-withdrawing group (EWG). It exerts an inductive effect (-

I), lowering the pKa of the neighboring phenolic positions (if hydroxylated) and increasing

metabolic resistance against cytochrome P450 oxidation at the ring.

Zone C (C5 - Aminomethyl): A primary benzyl amine. This is the most nucleophilic site,

typically serving as the attachment point for carboxylic acids (amide coupling) or halides

(SNAr).

Physicochemical Profile
Note: Values are predicted based on structure-activity relationship (SAR) algorithms for the free

base.
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Property Value
Significance in Drug
Design

LogP (Octanol/Water) ~0.45

Hydrophilic; ideal for lowering

lipophilicity in greasy drug

scaffolds (Lipinski compliance).

pKa (Amine) ~9.2

Basic; likely protonated at

physiological pH, aiding

solubility.

pKa (Alcohol) ~15
Neutral; serves as a hydrogen

bond donor/acceptor.

Polar Surface Area (PSA) 46.25 Å²
Good membrane permeability

(<140 Å²).

H-Bond Donors/Acceptors 2 / 3
Facilitates binding interactions

within enzyme pockets.

Synthetic Routes & Manufacturing
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol typically proceeds via the

reduction of nitrile precursors. The presence of the fluorine atom requires careful selection of

reducing agents to avoid defluorination.

Retrosynthetic Analysis
The most direct route involves the reduction of 5-cyano-2-fluorobenzyl alcohol (CAS 1000339-

93-4).

Legend

[5-(Aminomethyl)-2-fluorophenyl]methanol
(Target)

5-Cyano-2-fluorobenzyl alcohol
(Key Intermediate)

Nitrile Reduction
(BH3·THF or H2/Raney Ni)3-Bromo-4-fluorobenzonitrile

(Starting Material)
Formylation/Lithiation
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Click to download full resolution via product page

Caption: Retrosynthetic pathway showing the disconnection of the amine to a nitrile precursor.

Experimental Protocol: Nitrile Reduction
Objective: Selective reduction of the nitrile group to a primary amine without affecting the

benzyl alcohol or removing the fluorine.

Reagents:

Substrate: 5-Cyano-2-fluorobenzyl alcohol (1.0 eq)

Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 3.0 eq)

Solvent: Anhydrous THF

Quenching: Methanol, HCl (1M)

Step-by-Step Methodology:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add the

substrate (10 mmol) and dissolve in anhydrous THF (50 mL).

Addition: Cool the solution to 0°C using an ice bath. Add BH₃·THF dropwise via a pressure-

equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.

Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by

TLC (eluent: 10% MeOH in DCM) until the starting material disappears.

Quenching: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane

(vigorous gas evolution).

Hydrolysis: Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the boron-

amine complex.

Workup: Basify to pH >10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude amine is often an oil. Convert to the HCl salt by dissolving in ethanol

and adding HCl/Dioxane, precipitating the white solid product.

Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is highly valued in FBDD because it provides a rigid benzene linker with defined

vectors for growth.

The Amine Vector: Used to engage Asp/Glu residues in the active site (e.g., in Kinase hinge

regions).

The Alcohol Vector: Can be extended to reach solvent-exposed regions or hydrophobic

pockets.

The Fluorine Effect: The C2-fluorine locks the conformation of the ring relative to substituents

via dipole interactions and protects the electron-rich ring from metabolic oxidation.

Workflow: Orthogonal Functionalization
To use this molecule effectively, chemists often protect the amine before modifying the alcohol.

[5-(Aminomethyl)-2-fluorophenyl]methanol Boc-Protection
(Boc2O, TEA)

Step 1: Protect Amine

Oxidation
(MnO2 or Dess-Martin)Path A

Activation
(SOCl2 or MsCl)

Path B

Aldehyde Intermediate
(Reductive Amination)

Benzyl Chloride
(Nucleophilic Sub.)

Click to download full resolution via product page

Caption: Decision tree for orthogonal functionalization, prioritizing amine protection.

Handling, Stability, and Safety
Stability

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
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Oxidation: The benzylic amine is susceptible to air oxidation over long periods (forming

imines/aldehydes). Store under Argon at -20°C for long-term retention.

Thermal: Stable up to ~150°C, but avoid prolonged heating of the free base in air.

Safety Hazards (GHS Classification)
Signal Word: Warning

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Always handle in a fume hood. The free amine may have a fishy odor; the HCl salt

is odorless.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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